molecular formula C11H12N2O3S3 B11983162 {(5E)-5-[(2Z)-2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid

{(5E)-5-[(2Z)-2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid

Cat. No.: B11983162
M. Wt: 316.4 g/mol
InChI Key: AMSAICQWZZDCEM-QUJXVZSASA-N
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Description

5-[(3-Methylthiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxothiazolidin-3-acetic acid is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes multiple thiazolidine rings and various functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methylthiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxothiazolidin-3-acetic acid typically involves multi-step organic reactions. One common method includes the reaction of substituted isothiocyanates with activated aziridines in the presence of a Lewis acid catalyst. This reaction proceeds through a regio- and stereoselective pathway to form the thiazolidine ring . Another approach involves the use of β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst, which offers a greener and more efficient synthesis route .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylthiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxothiazolidin-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

5-[(3-Methylthiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxothiazolidin-3-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(3-Methylthiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxothiazolidin-3-acetic acid apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H12N2O3S3

Molecular Weight

316.4 g/mol

IUPAC Name

2-[(5E)-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C11H12N2O3S3/c1-12-4-5-18-8(12)3-2-7-10(16)13(6-9(14)15)11(17)19-7/h2-3H,4-6H2,1H3,(H,14,15)/b7-2+,8-3-

InChI Key

AMSAICQWZZDCEM-QUJXVZSASA-N

Isomeric SMILES

CN\1CCS/C1=C\C=C\2/C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

CN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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